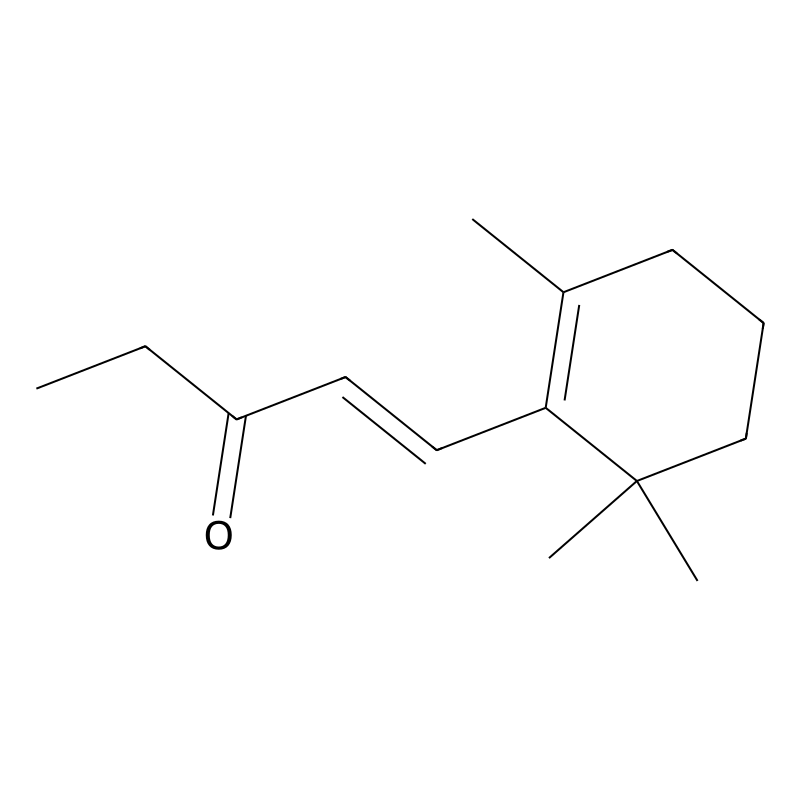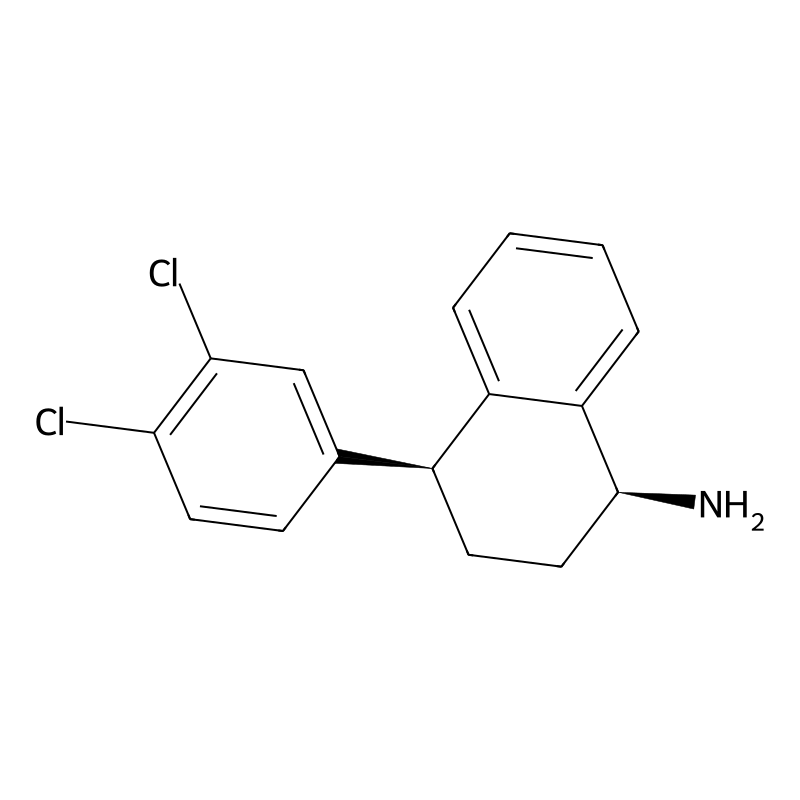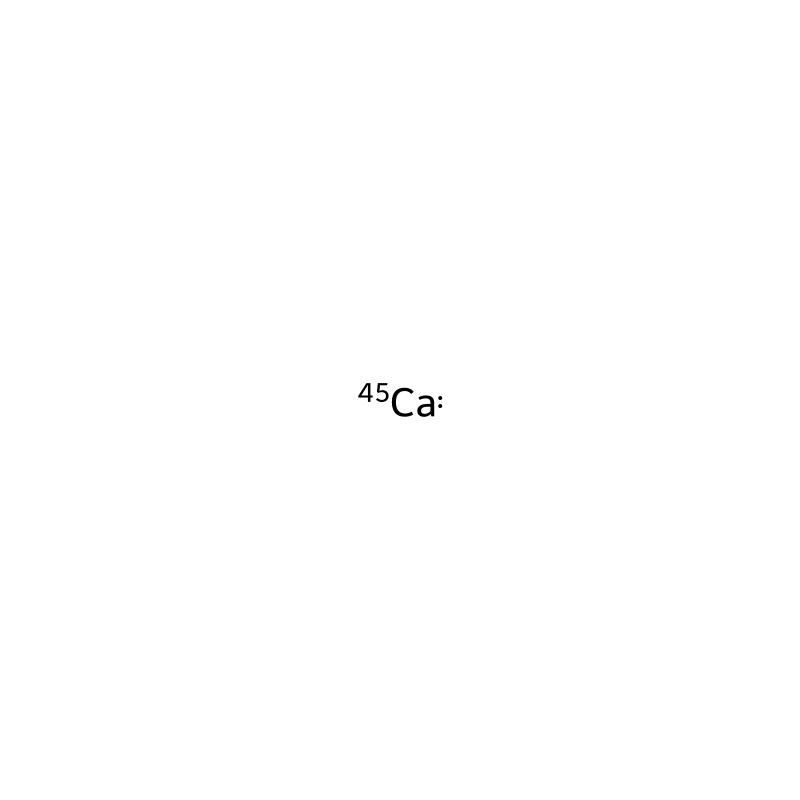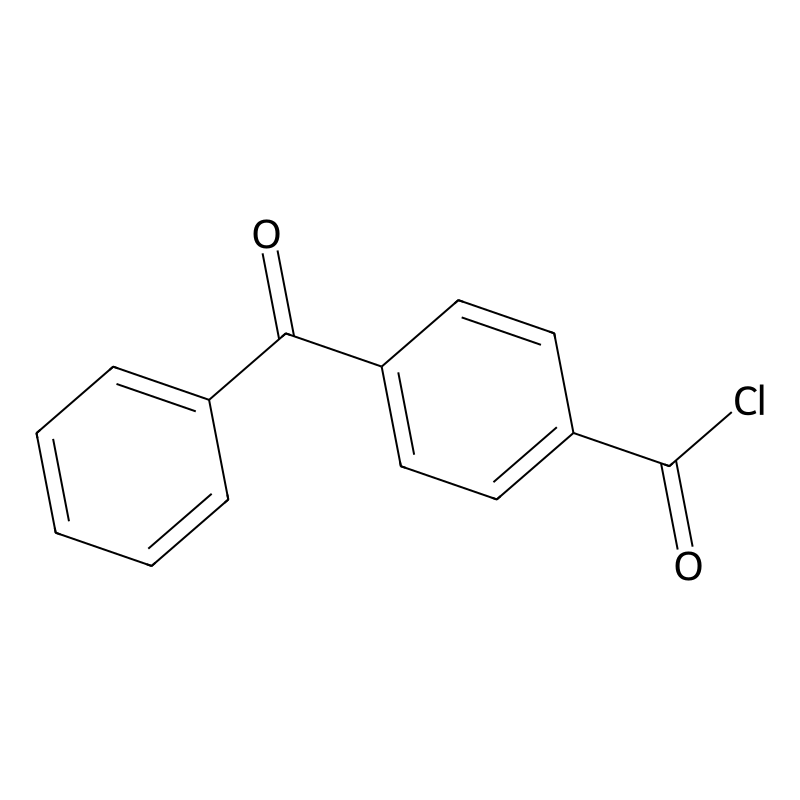beta-Methylionone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chemical Properties and Sources:
Beta-Methylionone is a naturally occurring organic compound belonging to the class of ionones. It has the chemical formula C₁₄H₂₂O and CAS number 127-43-5. This colorless liquid with a distinct floral aroma is found in various plants, including iris root, violets, and raspberries [].
Applications in Olfactory Research:
Beta-Methylionone plays a significant role in olfactory research due to its characteristic odor profile. Studies have identified it as a key contributor to the scent of iris root, violets, and other flowers []. Researchers utilize beta-methylionone to understand the olfactory system's response to specific odor molecules. Additionally, it serves as a reference compound in the development of new analytical techniques for odor analysis [].
Potential Applications in Neuroscience Research:
Emerging research suggests that beta-methylionone might have potential applications in the field of neuroscience. Studies have shown that it can activate specific odor receptors in the brain, potentially influencing neuronal activity []. However, further research is needed to fully understand the potential implications of beta-methylionone in this field.
Beta-Methylionone, also known as beta-Ionone, is a fragrant compound with the chemical formula and a molecular weight of approximately 206.33 g/mol. It belongs to a class of compounds known as ionones, which are characterized by their pleasant floral and woody aromas. Beta-Methylionone is particularly noted for its violet-like scent and is widely used in the fragrance industry to impart floral notes in perfumes and cosmetics .
- Hydroxylation: The introduction of hydroxyl groups can occur at the cyclohexene ring, leading to the formation of alcohol derivatives.
- Oxidation: This process can convert beta-Methylionone into more polar metabolites, which are often excreted in urine.
- Reduction: The butenone group may be reduced to form secondary alcohols, further modifying its structure .
Beta-Methylionone exhibits several biological activities:
- Sensory Effects: As a fragrance component, it can influence mood and emotions due to its olfactory properties.
- Potential Antioxidant Activity: Some studies suggest that ionones may possess antioxidant properties, although specific data on beta-Methylionone is limited.
- Low Toxicity: Beta-Methylionone is generally considered to have low acute toxicity, with median lethal doses (LD50) reported between 2000 and 10000 mg/kg in animal studies .
The synthesis of beta-Methylionone typically involves:
- Condensation Reactions: One common method is the reaction of citral with acetone, which leads to the formation of beta-Ionone through aldol condensation followed by dehydration.
- Isomerization: Various isomers of ionones can be produced through rearrangement reactions under acidic or basic conditions .
Beta-Methylionone is primarily used in:
- Perfumery: It is a key ingredient in fragrances for its ability to replicate floral scents, particularly those reminiscent of violets.
- Cosmetics: Its pleasant aroma makes it suitable for inclusion in lotions, creams, and other personal care products.
- Flavoring Agents: Occasionally used in food products for its flavor profile .
Research on the interaction of beta-Methylionone with biological systems indicates:
- Metabolic Pathways: Upon ingestion, it can be metabolized into various polar metabolites that are then excreted.
- Skin Absorption: Studies show that beta-Methylionone can penetrate skin layers but with limited systemic absorption due to its lipophilic nature .
Beta-Methylionone shares structural similarities with several other compounds within the ionone family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Alpha-Ionone | Contains a different arrangement of double bonds | More citrus-like aroma compared to beta-Ionone |
| Methyl Ionone | Similar structure but with variations in methyl groups | Often used in similar applications but has a different scent profile |
| Gamma-Ionone | Has a longer carbon chain | Less commonly used in perfumery; more floral notes |
| Delta-Ionone | Contains additional functional groups | Distinctly different aroma profile compared to beta-Ionone |
Beta-Methylionone stands out for its specific violet-like scent and its applications in creating floral notes in fragrances, making it a valuable compound in both perfumery and cosmetics .
Aldol Condensation Reactions: Citral and Methyl Ethyl Ketone Systems
The foundational synthesis of pseudo-methylionone involves the aldol condensation of citral (a terpene aldehyde) with methyl ethyl ketone under alkaline conditions. This reaction’s stereochemical outcome depends on temperature and catalyst choice:
For example, a study using 40% NaOH at 60°C achieved a 45.4% yield of pseudo-methylionone, with subsequent cyclization yielding β-methylionone. The reaction mechanism involves nucleophilic attack of the ketone enolate on citral’s α,β-unsaturated aldehyde, forming a β-hydroxy ketone intermediate that dehydrates to pseudoionone.
Acid-Catalyzed Cyclization Dynamics: Sulfuric vs. Phosphoric Acid Systems
Cyclization of pseudo-methylionone to β-methylionone is acid-dependent, with sulfuric and phosphoric acids showing divergent selectivities:
Sulfuric acid’s strong acidity promotes rapid carbocation formation, favoring β-ionone via thermodynamic control. In contrast, phosphoric acid’s weaker acidity allows kinetic control, producing α-ionone. Industrial methods often use sulfuric acid with dry ice to suppress local overheating, achieving >99% β-selectivity.
Novel Catalytic Approaches: Heteropolyacids and Phase-Transfer Catalysts
Recent innovations focus on heterogeneous catalysts and green chemistry:
Silica-Supported Heteropolyacids (HPAs)
Tungstophosphoric acid (H₃PW₁₂O₄₀) on silica achieves 79% ionone yield at 383 K, matching homogeneous catalyst efficiency. Acid site density correlates with conversion, but excessive HPA loading reduces reactant accessibility.Phase-Transfer Catalysts (PTCs)
Quaternary ammonium salts (e.g., trimethyl myristyl ammonium bromide) enhance reaction rates in methanol, enabling one-pot synthesis. A PTC-mediated process achieved 95% α-isomethylionone selectivity with 95% molar yield.
Industrial-Scale Optimization: One-Pot Synthesis and Yield Enhancement Strategies
Key industrial adaptations include:
A patented one-pot method using pyrrolidine (catalyst 1) and trifluoromethanesulfonic acid (catalyst 2) achieved 98.6% molar yield and >95% α-isomethylionone selectivity. Industrial processes prioritize β-methylionone for its stability and aroma, often isolating it via fractional distillation.
Positional Isomerism: β-Methylionone vs. α-Iso-Methylionone
The relationship between β-methylionone and α-iso-methylionone exemplifies positional isomerism within the methylionone family [11] [14]. α-Iso-methylionone, bearing the Chemical Abstracts Service number 127-51-5, differs fundamentally in its structural architecture through the repositioning of functional groups and double bond placement [14]. The α-isomer adopts the systematic name (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, revealing distinct substitution patterns compared to its β-counterpart [11].
| Parameter | β-Methylionone | α-Iso-Methylionone |
|---|---|---|
| Chemical Abstracts Service Number | 127-43-5 | 127-51-5 |
| Structural Configuration | (1E)-configuration | (3E)-configuration |
| Ring Substitution Pattern | 2,6,6-trimethylcyclohexenyl | 2,6,6-trimethylcyclohex-2-enyl |
| Double Bond Position | 1-penten-3-one chain | 3-buten-2-one chain |
| Molecular Weight | 206.32 g/mol | 206.32 g/mol |
The structural distinctions between these positional isomers manifest in their different electronic environments and spatial arrangements [12]. β-Methylionone features a 2,6,6-trimethyl-1-cyclohexen-1-yl moiety attached to a 1-penten-3-one chain, whereas α-iso-methylionone incorporates a 2,6,6-trimethylcyclohex-2-en-1-yl group linked to a modified butenone system [11] [14]. These positional differences result in distinct chemical behaviors and spectroscopic signatures, enabling analytical differentiation through techniques such as infrared ion spectroscopy [8].
Diastereomeric Variants: Trans/Cis Hydroxylation Products
The hydroxylation of β-methylionone and related ionone compounds generates diastereomeric variants through stereoselective enzymatic processes [25] [47]. Fungal unspecific peroxygenases demonstrate remarkable capability for producing both cis and trans hydroxylation products at specific carbon positions, particularly at C-3 and C-4 [47]. These enzymatic transformations yield distinct diastereoisomers with measurable differences in their three-dimensional arrangements [25].
Research investigations reveal that trans-diastereoisomers generally predominate in hydroxylation reactions involving various unspecific peroxygenases [47]. The selective formation of trans-3-hydroxy-β-ionone over its cis counterpart occurs through enzymatic preference mechanisms, with trans-selectivity ratios reaching approximately 66% in optimized reaction conditions [47]. This stereochemical preference results from the faster further oxygenation of cis-diastereoisomers through gem-diol intermediates that equilibrate with corresponding keto derivatives [47].
| Enzyme System | Cis Selectivity (%) | Trans Selectivity (%) | Primary Hydroxylation Site |
|---|---|---|---|
| Marasmius rotula Unspecific Peroxygenase | 34 | 66 | C-3 |
| Chaetomium globosum Unspecific Peroxygenase | 20 | 80 | C-4 |
| Hypoxylon invadens Unspecific Peroxygenase | 20 | 80 | C-4 |
| Agrocybe aegerita Unspecific Peroxygenase | 50 | 50 | C-3 |
The formation of diastereomeric hydroxylation products follows established principles of stereoselective synthesis [7]. The enzymatic hydroxylation occurs through controlled approach of the substrate to the active site, resulting in preferential formation of specific stereoisomers based on steric and electronic factors [25]. These diastereomeric relationships represent configurational isomerism rather than conformational variants, as interconversion requires bond breaking and reformation processes [30].
Ring-Opening/Closure Mechanisms in Acidic Media
The behavior of β-methylionone and related cyclic compounds in acidic environments involves complex ring-opening and closure mechanisms that proceed through well-defined reaction pathways [37] [38]. Acid-catalyzed cyclization reactions represent fundamental transformations in ionone chemistry, proceeding through carbocation intermediates that enable both ring formation and cleavage processes [39].
The mechanistic pathway for acid-catalyzed cyclization initiates with protonation of the alkene system, typically at C-9 position, followed by intramolecular nucleophilic attack from C-5 to generate a six-membered ring with tertiary carbocation character [37] [38]. Both E- and Z-pseudoionone precursors converge to form identical carbocation intermediates, demonstrating the thermodynamic control exerted by these reaction conditions [38].
| Reaction Step | Mechanism | Intermediate | Product Formation |
|---|---|---|---|
| Protonation | Acid catalyst protonates C-9 | Protonated alkene | Initial activation |
| Cyclization | C-5 attacks protonated center | Tertiary carbocation | Ring closure |
| Deprotonation | Conjugate base removes proton | Alkene formation | Final product |
| Isomerization | Secondary rearrangements | Multiple carbocations | Isomer mixture |
The stereochemical outcome of these ring-opening and closure processes depends critically on the strength of the acid catalyst and reaction temperature [39]. Stronger acids favor thermodynamic control, leading to predominant formation of β-ionone through removal of the more acidic tertiary, allylic hydrogen, despite increased steric hindrance [37]. Conversely, weaker acids promote kinetic control, favoring α-ionone formation through removal of the less sterically hindered secondary hydrogen [38].
Ring-opening reactions in acidic media follow mechanistic pathways analogous to epoxide ring-opening processes [20] [21]. The acid-catalyzed opening occurs through initial protonation of the oxygen-containing functionality, creating a better leaving group and facilitating nucleophilic attack at the more substituted carbon position [21]. This process demonstrates substantial SN1 character, with carbocation stability governing the regioselectivity of ring-opening reactions [20].
Computational Modeling of Reaction Pathways
Computational chemistry methods provide essential insights into the reaction pathways and stereochemical preferences observed in β-methylionone transformations [31] [32]. Density functional theory calculations enable detailed analysis of transition state structures, activation barriers, and thermodynamic preferences for various reaction pathways [40]. These computational approaches complement experimental observations by revealing mechanistic details that remain inaccessible through traditional analytical methods [32].
Modern computational protocols employ extended tight-binding semi-empirical methods, such as GFN-xTB, to efficiently simulate molecular behavior across diverse chemical environments [40]. These calculations provide accurate predictions of ionization potentials, molecular geometries, and fragmentation patterns essential for understanding β-methylionone reactivity [40]. The computational modeling reveals extreme complexity in high-energy gas-phase ion chemistry, including complicated rearrangement reactions preceding dissociation processes [40].
| Computational Method | Application | Accuracy Level | Computational Cost |
|---|---|---|---|
| Density Functional Theory B3LYP | Geometry optimization | High | Moderate |
| GFN-xTB Extended Tight-Binding | Large system dynamics | Moderate | Low |
| Coupled Cluster CCSD(T) | Benchmark calculations | Very High | Very High |
| Molecular Dynamics Simulations | Conformational sampling | Variable | High |
Conformational analysis through computational methods reveals the importance of dispersion-corrected density functional theory functionals for accurate description of β-methylionone systems [31]. The inclusion of dispersion corrections proves essential for ionic liquid systems and other molecular assemblies where weak interactions contribute significantly to structural stability [31]. Recent advances in computing power enable ab initio molecular dynamics approaches, including Car-Parrinello molecular dynamics methods, providing dynamic information not captured by static system calculations [31].
The development of generative adversarial networks for transition state prediction represents a significant advancement in computational reaction pathway modeling [27]. These machine learning approaches enable rapid estimation of transition states connecting initial and final states of chemical reactions, facilitating the construction of comprehensive reaction networks [27]. The integration of global optimization techniques with neural network predictions allows automatic identification of reaction pathways and aids in the discovery of previously unknown transformation mechanisms [27].
Quantum chemical calculations of electron ionization mass spectra provide additional validation for computational models of β-methylionone behavior [40]. The Quantum Chemistry Electron Ionization Mass Spectra program enables efficient simulations for molecules containing elements across the periodic table, offering detailed insights into fragmentation mechanisms and molecular ion stability [40]. These computational predictions demonstrate excellent agreement with experimental mass spectrometric data, confirming the reliability of modern quantum chemical methods for ionone system analysis [40].
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
0.930-0.935
UNII
GHS Hazard Statements
H315 (15.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.59%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
1335-94-0
63429-28-7
127-43-5
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
General Manufacturing Information
1-Penten-3-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: ACTIVE







